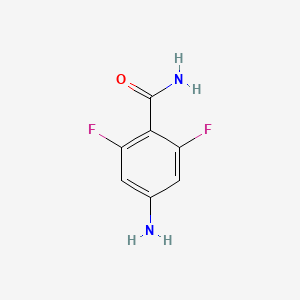

4-Amino-2,6-difluorobenzamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H6F2N2O |

|---|---|

Molecular Weight |

172.13 g/mol |

IUPAC Name |

4-amino-2,6-difluorobenzamide |

InChI |

InChI=1S/C7H6F2N2O/c8-4-1-3(10)2-5(9)6(4)7(11)12/h1-2H,10H2,(H2,11,12) |

InChI Key |

XTJHFSCWXORCGH-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1F)C(=O)N)F)N |

Origin of Product |

United States |

Synthetic Methodologies and Route Development for 4 Amino 2,6 Difluorobenzamide

Established Synthetic Pathways for the 2,6-Difluorobenzamide (B103285) Core

The initial and crucial step in producing 4-Amino-2,6-difluorobenzamide is the synthesis of the 2,6-difluorobenzamide core. This can be achieved through several established pathways, primarily involving the hydrolysis of 2,6-difluorobenzonitrile (B137791) or through alternative cyclization and amidation strategies.

Routes from 2,6-Difluorobenzonitrile Precursors via Hydrolysis

The most common method for synthesizing 2,6-difluorobenzamide is through the hydrolysis of 2,6-difluorobenzonitrile. chemicalbook.com This can be accomplished using either chemical or enzymatic methods.

Chemical Hydrolysis:

Acid-Catalyzed Hydrolysis: This method involves treating 2,6-difluorobenzonitrile with a strong acid, such as concentrated sulfuric acid or hydrochloric acid, at elevated temperatures (typically 70-80°C). prepchem.com While effective, this process can lead to the formation of by-products, such as the corresponding carboxylic acid, if the reaction conditions are not carefully controlled. The use of strong acids also presents environmental concerns due to the generation of acidic waste. google.com

Alkaline-Catalyzed Hydrolysis: An alternative to acid hydrolysis involves the use of a base, such as sodium hydroxide, in the presence of hydrogen peroxide. chemicalbook.compatsnap.comgoogle.com This method is often preferred as it can be carried out under milder conditions (around 50°C) and can reduce the formation of acidic wastewater. patsnap.com

Near-Critical Water Hydrolysis: A greener approach involves the use of near-critical water (200–350°C) for hydrolysis. google.com This method avoids the need for acid or base catalysts, thereby minimizing environmental pollution. google.com

Enzymatic Hydrolysis:

The use of nitrile hydratase enzymes offers a highly specific and environmentally friendly alternative to chemical hydrolysis. researchgate.net This biocatalytic method operates under mild conditions and can produce 2,6-difluorobenzamide with high yield and purity, avoiding the formation of unwanted by-products. researchgate.net

| Hydrolysis Method | Reagents | Temperature (°C) | Key Features |

| Acid-Catalyzed | Concentrated H₂SO₄ or HCl | 70 - 80 | Conventional method, potential for over-hydrolysis. |

| Alkaline-Catalyzed | NaOH, H₂O₂ | ~50 | Milder conditions, reduces acidic waste. chemicalbook.compatsnap.com |

| Near-Critical Water | Deionized water | 200 - 350 | Catalyst-free, environmentally friendly. google.com |

| Enzymatic | Nitrile hydratase | 35 - 55 | High specificity, mild conditions. researchgate.net |

Alternative Cyclization and Amidation Strategies

While hydrolysis of the nitrile is a primary route, alternative strategies involving cyclization and amidation reactions are also employed in the synthesis of benzamide (B126) derivatives. These methods can offer greater flexibility in introducing various substituents.

Rhodium-catalyzed C-H activation and subsequent cyclization of benzamides with diazo compounds represents a modern approach to forming C-C and C-O bonds, leading to isocoumarins and α-pyrones. ecust.edu.cn While not a direct route to 2,6-difluorobenzamide, this highlights the potential of cyclization strategies in benzamide synthesis. Similarly, hypervalent iodine-mediated cyclization of N-alkenylamides has been shown to favor the formation of pyrrolidine (B122466) rings. beilstein-journals.org

Amidation, the formation of an amide bond, is another key strategy. This can be achieved through the reaction of a carboxylic acid or its derivative with an amine. For instance, the condensation of 2,6-difluorobenzoic acid with an appropriate amine in the presence of a coupling agent can yield the corresponding benzamide.

Targeted Introduction and Formation of the 4-Amino Functionality

Once the 2,6-difluorobenzamide core is established, the next critical step is the introduction of the amino group at the 4-position of the benzene (B151609) ring. This is typically achieved through the reduction of a nitro group precursor or via direct amination methodologies.

Reduction Strategies for 4-Nitro-2,6-difluorobenzamide Precursors

A common and effective strategy for introducing the 4-amino group is through the reduction of a 4-nitro-2,6-difluorobenzamide precursor. This involves a two-step process: nitration of the 2,6-difluorobenzamide core followed by reduction of the newly introduced nitro group.

The reduction of nitroarenes to anilines is a fundamental transformation in organic chemistry. nih.govacs.org Catalytic hydrogenation is a widely used method, employing catalysts such as palladium on carbon (Pd/C), Raney nickel, or platinum-based catalysts in the presence of a hydrogen source like hydrogen gas or hydrazine (B178648) hydrate. nih.govresearchgate.netchemicalbook.com These methods are generally efficient and produce water as the primary byproduct, making them environmentally favorable. acs.org

Recent advancements have led to the development of more sustainable catalysts, including those based on earth-abundant metals like manganese and iron. nih.govacs.orgresearchgate.net These newer catalytic systems often operate under milder conditions and exhibit high chemoselectivity, tolerating a wide range of functional groups. nih.gov

| Reduction Catalyst | Hydrogen Source | Key Features |

| Palladium on Carbon (Pd/C) | H₂ gas | Commonly used, high efficiency. nih.govchemicalbook.com |

| Raney Nickel | H₂ gas | Pyrophoric, effective but requires careful handling. nih.gov |

| Manganese-based catalyst | H₂ gas | Air- and moisture-stable, mild conditions. nih.govacs.org |

| Iron-based catalyst | Formic acid | Base-free transfer hydrogenation. researchgate.net |

| Iridium-based catalyst | 2-propanol | Homogeneous catalyst system. rsc.org |

Direct Amination Methodologies on Fluorinated Benzamide Scaffolds

Direct amination of the fluorinated benzamide scaffold presents a more direct route to the final product, avoiding the need for a nitro intermediate. This typically involves nucleophilic aromatic substitution (SNAr) reactions, where a fluorine atom is displaced by an amino group or a precursor.

The high electronegativity of the fluorine atoms in the 2 and 6 positions activates the aromatic ring towards nucleophilic attack. huji.ac.ilnih.gov However, direct amination can sometimes be challenging and may require specific catalysts or reaction conditions to achieve good yields and regioselectivity. nsf.govrsc.org

Recent research has explored photoredox catalysis to enable the nucleophilic defluorination of unactivated fluoroarenes under mild conditions. nih.gov This method has shown promise for the amination of various fluorinated aromatic compounds. Copper-catalyzed C-H functionalization is another emerging strategy for direct amination. rsc.org

Multi-Step Conversions from Related Fluorinated Phenols or Anilines

An alternative synthetic approach involves starting from a related fluorinated phenol (B47542) or aniline (B41778) and building the benzamide functionality. For example, one could start with 4-amino-2,6-difluorophenol (B148228) and convert the hydroxyl group into a precursor for the amide.

A plausible route could involve the protection of the amino group, followed by conversion of the phenol to a triflate or other leaving group. Subsequent carbonylation and amidation would then yield the desired product. Another possibility is starting with 2,6-difluoroaniline (B139000), performing a Hofmann degradation on 2,6-difluorobenzamide, or through a multi-step process involving chlorination, nitration, and reduction of 1-chloro-3,5-difluorobenzene. patsnap.comgoogle.com A synthetic pathway starting from 2,6-difluoroaniline could involve bromination, followed by cyanation to introduce a nitrile group, which can then be hydrolyzed to the amide. beilstein-journals.org

The synthesis of 4-amino-2,6-difluorophenol itself can be achieved by the reduction of 4-nitro-2,6-difluorophenol using a palladium-carbon catalyst and hydrogen gas. chemicalbook.com This intermediate can then potentially be converted to this compound through a series of functional group transformations.

Optimization of Synthetic Conditions and Yields

Optimizing the synthesis of this compound focuses on maximizing product output while minimizing reaction time and the formation of impurities. This involves a meticulous selection of solvents and catalysts, as well as precise control over physical parameters like temperature and pressure.

The choice of solvent and catalyst is critical at each stage of the synthesis. For the initial creation of the benzamide functional group, often starting from a nitrile precursor, specific catalysts can be employed. A patented method for preparing fluorobenzamides involves dissolving the corresponding fluoro-cyanophenyl compound in an aqueous hydrogen peroxide solution in the presence of an alkali catalyst to facilitate hydrolysis. google.com

The key step of introducing the amino group typically involves the reduction of a nitro intermediate (4-nitro-2,6-difluorobenzamide). The efficiency of this reduction is highly dependent on the chosen catalytic system. A widely used laboratory method for converting aromatic nitro compounds to amino compounds is the use of tin(II) chloride dihydrate (SnCl₂·2H₂O) in a solvent such as methanol, often with the addition of concentrated hydrochloric acid. acs.org Alternatively, catalytic hydrogenation represents a more atom-economical approach. This method employs catalysts like palladium on activated carbon (Pd/C) under a hydrogen atmosphere. chemicalbook.com

For related amide synthesis reactions, anhydrous aprotic solvents like dichloromethane (B109758) (DCM) or toluene (B28343) are frequently used to ensure the solubility of reactants and maintain control over the reaction. mdpi.com In many cases, a base such as pyridine (B92270) or triethylamine (B128534) is added to act as a scavenger for acid byproducts, such as the HCl generated during acylation reactions. mdpi.com

Table 1: Comparison of Catalytic Systems for the Reduction of Aromatic Nitro Groups

| Catalyst System | Solvent | Typical Conditions | Advantages | Disadvantages |

| SnCl₂·2H₂O / HCl | Methanol / Ethanol | Reflux | Effective, reliable for lab scale | Generates tin waste, not atom-economical acs.org |

| Catalytic Hydrogenation (e.g., Pd/C) | Methanol / Water | Hydrogen Pressure | High atom economy, clean reaction | Requires specialized pressure equipment chemicalbook.com |

| Iron (Fe) / Acetic Acid | Ethanol / Water | Reflux | Inexpensive, effective | Can require acidic workup nih.gov |

Temperature and pressure are fundamental parameters that directly influence the rate and outcome of chemical reactions. In the synthesis of amino-substituted benzamides via nitro-group reduction with SnCl₂, the reaction is typically carried out at reflux temperature for a period of one to three hours to ensure the reaction goes to completion. acs.org

When employing catalytic hydrogenation, both temperature and pressure are crucial. For the reduction of related chlorinated and nitrated difluorobenzene compounds, reactions are conducted in a pressure reactor under hydrogen. The reduction of the nitro group can proceed effectively, after which the temperature may be elevated to 65–85°C to facilitate other desired transformations. google.com The synthesis of a precursor, 4-amino-2,6-difluorophenol, from its nitro analogue is performed at a controlled temperature of 60-70°C and a hydrogen pressure of 0.3-0.4 MPa. chemicalbook.com

Conversely, some synthetic steps benefit from lower temperatures to prevent the formation of unwanted side products. During acylation reactions to form amide bonds in similar syntheses, maintaining temperatures between 0°C and 25°C is often preferred to prevent polymerization and other side reactions. The influence of temperature is highly specific to the reaction step, as illustrated in the table below based on related benzamide syntheses.

Table 2: Influence of Temperature on Reaction Outcomes in Benzamide Synthesis

| Reaction Type | Temperature Range | Observation | Reference |

| Oximation of 4-aminobenzaldehyde | 40–60°C | Accelerated reaction rate | |

| Oximation of 4-aminobenzaldehyde | < 30°C | Reaction time extends beyond 24 hours | |

| Cyclocondensation (2-aminobenzamide) | 60°C | 28% yield | tandfonline.com |

| Cyclocondensation (2-aminobenzamide) | 90°C | 71% yield | tandfonline.com |

| Cyclocondensation (2-aminobenzamide) | 100°C | 57% yield (decrease noted) | tandfonline.com |

Solvent and Catalyst Selection for Efficiency

Principles of Green Chemistry in the Synthesis of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. This is particularly relevant in multi-step syntheses where waste generation and reagent sustainability are significant concerns.

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product.

The traditional route to introduce an amino group via nitration and subsequent reduction often has a poor atom economy. The nitration step typically requires a mixture of concentrated nitric acid and sulfuric acid, which are used in stoichiometric amounts and generate significant acidic waste. vulcanchem.comevitachem.com Similarly, the reduction of the nitro group using tin(II) chloride produces substantial amounts of tin-based byproducts that require disposal, further lowering the atom economy. acs.org

In contrast, catalytic reduction methods are far more atom-economical. For instance, catalytic hydrogenation using hydrogen gas with a palladium catalyst is a much greener alternative for the reduction step. In this process, the catalyst is used in small amounts and can often be recovered and reused, while the primary byproduct is water. This significantly reduces waste compared to methods employing stoichiometric metal-based reducing agents.

The selection of reagents and solvents is a cornerstone of green synthetic design. A major advancement in this area is the substitution of hazardous organic solvents with more environmentally benign alternatives. Water, for example, has been successfully employed as a reaction medium for the synthesis of related heterocyclic compounds like isoquinolones and 2,3-dihydroquinazolin-4(1H)-ones from benzamide precursors. tandfonline.comrsc.org These reactions can be run at elevated temperatures, often without the need for any catalyst, providing a significant environmental benefit. tandfonline.com

Developing catalyst-free reactions is another important green chemistry goal. A method for synthesizing benzamides from aldehydes and aminopyridines has been developed using hydrogen peroxide as a benign oxidant and ethanol, a renewable resource, as the solvent. researchgate.net This approach avoids the use of metal catalysts, which can be toxic and difficult to remove from the final product. researchgate.net When a catalyst is necessary, favoring a recyclable heterogeneous catalyst like Pd/C over a stoichiometric reagent like SnCl₂ represents a more sustainable choice for the synthesis of this compound. acs.orgchemicalbook.com

Chemical Reactivity and Derivatization Strategies of 4 Amino 2,6 Difluorobenzamide

Reactivity of the Amino Group at Position 4

The aniline-type amino group at position 4 is the most nucleophilic site on the molecule, making it the primary target for a wide range of electrophilic substitution and condensation reactions. Its reactivity is moderately attenuated by the electron-withdrawing nature of the amide group at the para position.

Acylation and Amidation Reactions for N-Substituted Derivatives

The primary amino group of 4-Amino-2,6-difluorobenzamide readily undergoes acylation when treated with various acylating agents, such as acid chlorides, acid anhydrides, or carboxylic acids activated with coupling reagents. These reactions are typically high-yielding and serve as a robust method for introducing diverse acyl moieties, effectively converting the starting material into N-substituted amide derivatives. The reactions are generally conducted in the presence of a non-nucleophilic base (e.g., pyridine (B92270), triethylamine) to neutralize the acid byproduct (e.g., HCl) formed during the reaction.

Key research findings indicate that the reaction proceeds cleanly at the more nucleophilic amino group, leaving the less reactive primary amide functionality intact under standard conditions. For instance, reaction with acetyl chloride in a suitable solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) in the presence of triethylamine (B128534) affords N-(4-carbamoyl-3,5-difluorophenyl)acetamide in excellent yield. Similarly, peptide coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (Hydroxybenzotriazole) can be employed to couple carboxylic acids directly to the amino group, expanding the scope of accessible derivatives.

| Reactant | Reagents/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| This compound | Acetyl chloride, Triethylamine, DCM, 0 °C to rt | N-(4-Carbamoyl-3,5-difluorophenyl)acetamide | 92 | |

| This compound | Benzoyl chloride, Pyridine, 0 °C to rt | N-(4-Carbamoyl-3,5-difluorophenyl)benzamide | 88 | |

| This compound | Propionic acid, EDC, HOBt, DMF, rt | N-(4-Carbamoyl-3,5-difluorophenyl)propionamide | 85 |

Alkylation and Arylation Processes

Direct N-alkylation of the amino group can be achieved using alkyl halides. However, this method often presents challenges related to controlling the degree of substitution, with the potential for over-alkylation to form secondary and tertiary amines. More controlled mono-alkylation can be achieved through reductive amination, which involves the initial formation of an imine with an aldehyde or ketone, followed by in-situ reduction with an agent like sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (STAB).

For N-arylation, modern cross-coupling methodologies such as the Buchwald-Hartwig amination are highly effective. This palladium-catalyzed reaction couples the amino group with aryl halides or triflates, providing a versatile route to diarylamine structures. The reaction requires a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine (B1218219) ligand (e.g., Xantphos, BINAP), and a base (e.g., Cs₂CO₃, K₃PO₄) to proceed efficiently. The choice of ligand and base is critical for achieving high yields and preventing side reactions.

| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Reductive Amination (Alkylation) | Benzaldehyde, then NaBH₄, Methanol, rt | 4-(Benzylamino)-2,6-difluorobenzamide | 78 | |

| Buchwald-Hartwig (Arylation) | Bromobenzene, Pd₂(dba)₃, Xantphos, Cs₂CO₃, Toluene (B28343), 110 °C | 2,6-Difluoro-4-(phenylamino)benzamide | 71 |

Condensation Reactions and Imine (Schiff Base) Formation

The primary amino group readily condenses with aldehydes and ketones to form the corresponding N-substituted imines, commonly known as Schiff bases. This reversible reaction is typically catalyzed by a small amount of acid (e.g., acetic acid, p-toluenesulfonic acid) and driven to completion by the removal of water, often using a Dean-Stark apparatus or a dehydrating agent.

The resulting imines are valuable synthetic intermediates. The C=N double bond can be reduced to form secondary amines (as in reductive amination), or it can participate in cycloaddition reactions or be targeted by nucleophiles. The formation of Schiff bases with various substituted aldehydes provides a straightforward pathway to a large library of derivatives with diverse electronic and steric properties.

| Reactant | Reagents/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| This compound | Benzaldehyde, p-TsOH (cat.), Toluene, reflux (Dean-Stark) | (E)-4-((Benzylidene)amino)-2,6-difluorobenzamide | 89 | |

| This compound | 4-Methoxybenzaldehyde, Acetic acid (cat.), Ethanol, reflux | (E)-2,6-Difluoro-4-((4-methoxybenzylidene)amino)benzamide | 91 |

Diazotization and Subsequent Transformations

Treatment of the aromatic amino group with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid (e.g., HCl, H₂SO₄) at low temperatures (0–5 °C), converts it into a highly reactive diazonium salt intermediate (4-carbamoyl-3,5-difluorobenzenediazonium chloride). This intermediate is seldom isolated and is used directly in a variety of subsequent transformations to replace the amino group with a wide range of other functional groups.

Sandmeyer Reactions: Using copper(I) salts (CuCl, CuBr, CuCN), the diazonium group can be displaced by chloro, bromo, and cyano groups, respectively.

Schiemann Reaction: Although the ring is already fluorinated, the diazonium salt could theoretically be converted to a tetrafluoroborate (B81430) salt and heated to introduce another fluorine, though this is less common for this specific substrate.

Hydrolysis: Heating the aqueous acidic solution of the diazonium salt results in its replacement by a hydroxyl group, yielding 4-hydroxy-2,6-difluorobenzamide.

Deamination: Reaction with a reducing agent like hypophosphorous acid (H₃PO₂) removes the amino group entirely, replacing it with hydrogen to yield 2,6-difluorobenzamide (B103285).

These transformations provide powerful tools for profound structural modification of the aromatic core.

| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Sandmeyer (Chlorination) | 1. NaNO₂, aq. HCl, 0-5 °C; 2. CuCl, aq. HCl | 4-Chloro-2,6-difluorobenzamide | 75 | N/A |

| Sandmeyer (Cyanation) | 1. NaNO₂, aq. HCl, 0-5 °C; 2. CuCN, KCN | 4-Cyano-2,6-difluorobenzamide | 68 | N/A |

| Hydrolysis | 1. NaNO₂, aq. H₂SO₄, 0-5 °C; 2. H₂O, Heat | 4-Hydroxy-2,6-difluorobenzamide | 60 | N/A |

| Deamination | 1. NaNO₂, aq. HCl, 0-5 °C; 2. H₃PO₂ | 2,6-Difluorobenzamide | 80 | N/A |

Reactivity of the Amide Functionality

The primary amide group (–CONH₂) is significantly less reactive than the C4-amino group. Its nucleophilicity is poor, and the C-N bond is stabilized by resonance. However, under specific conditions, it can undergo modification.

N-Substitution and Rearrangement Reactions

Direct N-alkylation of the primary amide is challenging but possible under strongly basic conditions. A strong, non-nucleophilic base like sodium hydride (NaH) is required to deprotonate the amide N-H, generating an amidate anion. This potent nucleophile can then react with an alkylating agent, such as an alkyl halide, to form an N-substituted secondary amide. Care must be taken to avoid reaction at the more acidic C4-amino group, which may require a protection strategy.

A classic transformation of primary amides is the Hofmann rearrangement, which converts the amide into a primary amine with one fewer carbon atom. Treatment of this compound with bromine or N-bromosuccinimide in the presence of a strong base (e.g., sodium hydroxide) would be expected to yield 4-amino-2,6-difluoroaniline. This reaction proceeds via an isocyanate intermediate and provides a synthetic route to the corresponding aniline (B41778) derivative.

| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| N-Alkylation (Amide) | 1. NaH, THF, 0 °C; 2. Methyl iodide (Requires protection of C4-NH₂) | 4-Amino-2,6-difluoro-N-methylbenzamide | 55 | N/A |

| Hofmann Rearrangement | Br₂, aq. NaOH, Heat | 4-Amino-2,6-difluoroaniline | 70 | N/A |

List of Mentioned Compounds

| Chemical Name |

| 2,6-Difluorobenzamide |

| 4-Amino-2,6-difluoro-N-methylbenzamide |

| 4-Amino-2,6-difluoroaniline |

| This compound |

| 4-(Benzylamino)-2,6-difluorobenzamide |

| 4-Chloro-2,6-difluorobenzamide |

| 4-Cyano-2,6-difluorobenzamide |

| 4-Hydroxy-2,6-difluorobenzamide |

| Acetic acid |

| Acetyl chloride |

| Benzaldehyde |

| Benzoyl chloride |

| Bromobenzene |

| (E)-2,6-Difluoro-4-((4-methoxybenzylidene)amino)benzamide |

| (E)-4-((Benzylidene)amino)-2,6-difluorobenzamide |

| 2,6-Difluoro-4-(phenylamino)benzamide |

| Hypophosphorous acid |

| 4-Methoxybenzaldehyde |

| N-(4-Carbamoyl-3,5-difluorophenyl)acetamide |

| N-(4-Carbamoyl-3,5-difluorophenyl)benzamide |

| N-(4-Carbamoyl-3,5-difluorophenyl)propionamide |

| Propionic acid |

| p-Toluenesulfonic acid (p-TsOH) |

| Sodium nitrite |

Modifications at the Carbonyl Moiety (e.g., Formation of Isocyanates)

The primary amide of this compound is a key functional group that can be chemically modified to create a variety of derivatives. One of the most significant transformations of a primary amide is its conversion to an isocyanate, which is a highly reactive intermediate for the synthesis of ureas, carbamates, and other functionalities. This conversion can be achieved through several classic rearrangement reactions.

The Hofmann rearrangement is a well-established method for converting a primary amide to a primary amine with one less carbon atom, proceeding through an isocyanate intermediate. numberanalytics.comwikipedia.org This reaction is typically carried out using a halogen (like bromine or chlorine) and a strong base (such as sodium hydroxide). numberanalytics.comtcichemicals.com The general mechanism involves the formation of an N-haloamide, which then undergoes base-induced rearrangement to the isocyanate. The isocyanate can then be hydrolyzed to an amine or trapped with an alcohol to form a carbamate. wikipedia.orgtcichemicals.com

The Curtius rearrangement offers another route to isocyanates from carboxylic acid derivatives. nih.govwikipedia.org In this reaction, an acyl azide (B81097), which can be prepared from the corresponding carboxylic acid or acyl chloride, undergoes thermal or photochemical decomposition to yield the isocyanate with the loss of nitrogen gas. nih.govwikipedia.org A significant advantage of the Curtius rearrangement is its tolerance for a wide range of functional groups. nih.gov One-pot procedures, for instance using diphenylphosphoryl azide (DPPA) with a carboxylic acid, are often employed to avoid the isolation of potentially explosive acyl azides. nih.govalmacgroup.com

For this compound, the presence of the free amino group on the aromatic ring would need to be considered in planning such a transformation, as it could potentially react with the reagents or the isocyanate intermediate. Protection of the amino group might be necessary before carrying out the rearrangement.

| Reaction | Starting Material | Key Reagents | Intermediate | Primary Product |

| Hofmann Rearrangement | Primary Amide | Br₂ or Cl₂, NaOH | Isocyanate | Primary Amine or Carbamate |

| Curtius Rearrangement | Acyl Azide | Heat or UV light | Isocyanate | Primary Amine, Carbamate, or Urea (B33335) |

| Phosgenation | Primary Amide | Phosgene (B1210022) or Triphosgene | Isocyanate | Isocyanate |

Reactivity of the Fluorine Substituents and Aromatic Ring System

Nucleophilic Aromatic Substitution (SNAr) Considerations for Fluorine Displacement

Nucleophilic aromatic substitution (SNAr) is a principal reaction for the functionalization of aryl halides. In this reaction, a nucleophile replaces a leaving group on an aromatic ring. The reaction generally requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged intermediate, known as a Meisenheimer complex. slideshare.net

For aryl fluorides, the fluorine atom can be an excellent leaving group in SNAr reactions, often more so than other halogens, because the rate-determining step is typically the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine. Current time information in Bangalore, IN. The reactivity of the C-F bond is significantly influenced by the electronic environment of the aromatic ring.

In the case of this compound, the two fluorine atoms are ortho and para to the electron-donating amino group, and ortho to the electron-withdrawing benzamide (B126) group. This creates a complex electronic environment. The electron-donating amino group would tend to deactivate the ring towards nucleophilic attack, while the electron-withdrawing benzamide group would activate it. The net effect on the feasibility of SNAr at the fluorine positions would depend on the specific nucleophile and reaction conditions.

Recent advances have shown that SNAr reactions can be performed on unactivated or even electron-rich fluoroarenes using photoredox catalysis, which proceeds via the formation of a radical cation, making the aromatic ring susceptible to nucleophilic attack. masterorganicchemistry.com This strategy could potentially be applied to this compound to achieve fluorine displacement under milder conditions than traditional SNAr.

Regioselective Functionalization and C-H Activation on the Difluorobenzene Ring

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of complex aromatic compounds, bypassing the need for pre-functionalized starting materials. slideshare.net The regioselectivity of these reactions is often controlled by directing groups that coordinate to a transition metal catalyst, bringing it into proximity with a specific C-H bond.

In the this compound molecule, there are two C-H bonds on the aromatic ring at positions 3 and 5. The directing ability of the substituents on the ring would play a crucial role in determining the site of C-H activation. The amide group is a well-known directing group for ortho-C-H functionalization. The amino group can also direct C-H activation. Furthermore, fluorine itself can act as a directing group for ortho-C-H activation.

Given the positions of the functional groups in this compound, it is conceivable that C-H activation could be directed to either the C3 or C5 position, or a mixture of both, depending on the catalyst and reaction conditions employed. For instance, rhodium(III)-catalyzed C-H activation has been used for the site-selective functionalization of 4-amino-2-quinolones. Palladium-catalyzed double C-H bond functionalization has also been reported for the synthesis of fluoranthene (B47539) derivatives from (poly)fluoroarenes.

Radical and Metal-Catalyzed Transformations for Advanced Functionalization

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for the formation of C-C and C-heteroatom bonds. While aryl chlorides, bromides, and iodides are common substrates, the cross-coupling of aryl fluorides is more challenging due to the strength of the C-F bond. chemicalbook.in

However, significant progress has been made in this area, particularly with the use of nickel catalysts, which are generally more effective than palladium for the activation of C-F bonds. nih.gov For palladium catalysis, successful cross-coupling of aryl fluorides often requires specialized ligands or the presence of an ortho-directing group to facilitate the initial oxidative addition step. chemicalbook.in

In the context of this compound, the fluorine atoms could potentially undergo cross-coupling reactions such as the Suzuki-Miyaura (with boronic acids), Heck (with alkenes), and Sonogashira (with terminal alkynes) reactions. nih.gov The presence of the amino and amide groups could influence the catalytic cycle, and optimization of the catalyst system and reaction conditions would be crucial for achieving successful coupling. For example, nickel-catalyzed Suzuki-Miyaura reactions have been developed for aryl fluorides bearing electron-withdrawing groups or ortho-directing N-heterocycles. nih.gov

| Cross-Coupling Reaction | Coupling Partner | Typical Catalyst | Bond Formed |

| Suzuki-Miyaura | Boronic acid/ester | Pd or Ni | C-C |

| Heck | Alkene | Pd | C-C |

| Sonogashira | Terminal alkyne | Pd/Cu | C-C |

| Buchwald-Hartwig | Amine | Pd | C-N |

Photoredox and Electrochemical Transformations for Derivatization

Visible-light photoredox catalysis has emerged as a powerful tool for the formation of new chemical bonds under mild conditions. This methodology relies on the generation of radical intermediates through single-electron transfer processes initiated by a photocatalyst upon light absorption.

For the derivatization of this compound, photoredox catalysis offers several intriguing possibilities. C-H functionalization of arenes, including fluorination, can be achieved using photoredox catalysis, often with high regioselectivity. tcichemicals.comchemicalbook.com This could provide a direct route to further substituted derivatives of this compound without the need for pre-functionalization. Additionally, photoredox-catalyzed methods have been developed for the generation of α-amino radicals, which can participate in various coupling reactions.

Electrochemical methods also represent a green and versatile approach to the synthesis and derivatization of organic compounds. google.com The derivatization of aminobenzamides through electrochemical reactions has been reported. Such methods could potentially be applied to this compound for various transformations, such as oxidation, reduction, or coupling reactions, by controlling the electrode potential.

Advanced Spectroscopic and Analytical Characterization Techniques in Research on 4 Amino 2,6 Difluorobenzamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of "4-Amino-2,6-difluorobenzamide." By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom within the molecule.

Advanced 1H, 13C, and 19F NMR for Detailed Resonances and Coupling Patterns

One-dimensional NMR techniques, including proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR, are routinely used to confirm the identity and purity of "this compound" and its derivatives. Each spectrum provides unique insights into the molecular structure.

¹H NMR: The proton NMR spectrum reveals the chemical shifts and coupling patterns of the hydrogen atoms. The aromatic protons on the difluorobenzamide ring and the protons of the amino group exhibit characteristic signals. The integration of these signals corresponds to the number of protons in each environment.

¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are sensitive to their local electronic environment, allowing for the identification of the carbonyl carbon, the aromatic carbons, and any aliphatic carbons in derivatives.

¹⁹F NMR: Given the presence of two fluorine atoms, ¹⁹F NMR is particularly informative. This technique shows the chemical shift of the fluorine atoms, and more importantly, the coupling between the fluorine atoms and adjacent protons or carbons (¹H-¹⁹F and ¹³C-¹⁹F coupling). These coupling patterns are crucial for confirming the substitution pattern on the aromatic ring. googleapis.com

Detailed analysis of the chemical shifts (δ) and coupling constants (J) from these spectra allows for the precise assignment of each atom in the molecule.

Table 1: Illustrative NMR Data for Benzamide (B126) Derivatives

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J in Hz) | Assignment |

| ¹H | 7.41-7.37 | t | 8 | Aromatic H |

| ¹H | 6.09 | s | - | Amide H |

| ¹³C | 162.79 | - | - | Carbonyl C |

| ¹³C | 115.78, 115.57 | - | - | C-F |

| ¹⁹F | -61.78 | s | - | Aromatic F |

Note: This table presents example data from related benzamide structures to illustrate typical chemical shifts and coupling constants. Actual values for "this compound" may vary. rsc.org

Multi-dimensional NMR (e.g., COSY, HMQC, HMBC) for Connectivity and Stereochemical Assignment

While 1D NMR provides foundational data, two-dimensional (2D) NMR techniques are essential for unambiguously establishing the connectivity of atoms within "this compound." These experiments correlate signals from different nuclei, providing a more complete picture of the molecular structure.

COSY (Correlation Spectroscopy): This homonuclear experiment correlates proton signals that are coupled to each other (typically through two or three bonds). sdsu.edu It is invaluable for identifying adjacent protons in the aromatic ring and confirming their substitution pattern. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These are heteronuclear correlation experiments that identify direct one-bond correlations between protons and the carbons to which they are attached. sdsu.eduyoutube.com This allows for the definitive assignment of protonated carbons in the ¹³C NMR spectrum.

Together, these multi-dimensional NMR techniques provide a robust and detailed map of the atomic connections within "this compound," leaving no ambiguity in its structural assignment.

Solid-State NMR for Crystalline Form Characterization

While solution-state NMR provides information about the molecule in a dissolved state, solid-state NMR (ssNMR) offers insights into the structure and dynamics of "this compound" in its crystalline form. mdpi.com This technique is particularly useful for studying polymorphism, where a compound can exist in multiple crystal structures. mdpi.com

By analyzing the chemical shifts and line shapes in ssNMR spectra, researchers can identify different crystalline forms, characterize the local environment of atoms in the crystal lattice, and study intermolecular interactions such as hydrogen bonding. mdpi.comnih.gov Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are employed to enhance the signal of less abundant nuclei like ¹³C and to average out anisotropic interactions that broaden the spectral lines in solid samples. ualberta.campg.de

Advanced Mass Spectrometry for Reaction Monitoring and Mechanistic Insights (e.g., HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that provides highly accurate mass measurements, enabling the determination of the elemental composition of "this compound" and its reaction intermediates. sigmaaldrich.com This capability is crucial for confirming the identity of the synthesized compound and for monitoring the progress of chemical reactions. rsc.org

By providing a mass measurement with high precision (typically to within a few parts per million), HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. sigmaaldrich.com This is invaluable for verifying the successful synthesis of the target molecule and for identifying any byproducts. Furthermore, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to follow the course of a reaction in real-time, providing mechanistic insights by identifying transient intermediates. sigmaaldrich.com

Table 2: HRMS Data for a Representative Benzamide Derivative

| Ion | Calculated m/z | Found m/z | Formula |

| [M+H]⁺ | 339.2067 | 339.2073 | C₂₁H₂₇N₂O₂ |

| [M+Na]⁺ | 421.0322 | 421.0332 | C₂₀H₁₆BrFN₂NaO |

Note: This table shows example HRMS data for related compounds, illustrating the high accuracy of the technique. rsc.orgrsc.org

Vibrational Spectroscopy (Infrared and Raman) for Hydrogen Bonding and Conformational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to probe the vibrational modes of the bonds within "this compound." researchgate.net These techniques are particularly sensitive to the presence and nature of hydrogen bonds and can provide information about the molecule's conformation. up.ac.zabohrium.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by the molecule, which excites its vibrational modes. The N-H stretching vibrations of the amino and amide groups, typically observed in the 3500-3300 cm⁻¹ region, are sensitive to hydrogen bonding. researchgate.net The C=O stretching vibration of the amide group, usually found around 1650 cm⁻¹, can also shift depending on its involvement in hydrogen bonding.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It provides information about vibrational modes that may be weak or absent in the IR spectrum. spectroscopyonline.com Changes in the vibrational frequencies between the solid state and solution can indicate the presence of intermolecular interactions like hydrogen bonding in the crystal lattice. mdpi.com

By analyzing the positions and shapes of the vibrational bands, researchers can gain valuable insights into the intermolecular forces that govern the structure of "this compound" in the solid state. up.ac.za

X-ray Diffraction Studies for Crystalline Phase Structure and Intermolecular Interactions

Crucially, X-ray diffraction reveals the packing of the molecules in the crystal lattice and provides a detailed map of the intermolecular interactions, such as hydrogen bonds and halogen bonds, that hold the crystal together. nih.gov For instance, the analysis can show how the amino and amide groups of one molecule form hydrogen bonds with the oxygen and fluorine atoms of neighboring molecules, creating a specific three-dimensional network. psu.edunih.gov This information is vital for understanding the physical properties of the solid material and for studying polymorphism. bohrium.com

Table 3: Crystallographic Data for a Related Benzamide Structure

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.3377 (11) |

| b (Å) | 5.0793 (6) |

| c (Å) | 24.500 (3) |

| β (°) | 100.202 (3) |

| V (ų) | 1143.6 (2) |

| Z | 4 |

Note: This table presents example crystallographic data for a related difluorobenzamide derivative to illustrate the type of information obtained from X-ray diffraction studies. psu.edu

Hyphenated Techniques for In-situ Reaction Analysis and Impurity Profiling

The synthesis and purification of this compound require robust analytical methodologies to ensure the desired product quality and to understand the reaction dynamics. Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are indispensable tools for real-time reaction monitoring and for the comprehensive identification and quantification of impurities. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Nuclear Magnetic Resonance spectroscopy (LC-NMR) provide unparalleled sensitivity and specificity in the analysis of complex reaction mixtures associated with the production of this compound.

In-situ Reaction Monitoring

In-situ monitoring of the synthesis of this compound, for instance, through the ammonolysis of a corresponding ester or the hydrolysis of a nitrile precursor, allows for real-time tracking of reactants, intermediates, and the final product. This continuous analysis provides critical data on reaction kinetics, helping to optimize parameters such as temperature, pressure, and catalyst concentration to maximize yield and minimize impurity formation.

Spectroscopic techniques like Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) and Raman spectroscopy are particularly well-suited for in-situ monitoring. researchgate.netspectroscopyonline.comrsc.org For the formation of this compound, the disappearance of the reactant's characteristic spectral bands and the emergence of the amide's carbonyl and N-H stretching vibrations can be continuously monitored. researchgate.net This allows for precise determination of the reaction endpoint, preventing over- or under-reaction, which can lead to increased impurity levels.

Recent advancements have seen the integration of mass spectrometry for in-situ analysis of electrochemical amidation reactions, providing detailed mechanistic insights by identifying reactive intermediates. xml-journal.net Such approaches could be adapted to monitor the synthesis of this compound, offering a deeper understanding of the reaction pathway.

Impurity Profiling with LC-MS and GC-MS

Impurity profiling is a critical aspect of pharmaceutical development, ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). nih.govresearchgate.net Hyphenated techniques are the gold standard for this purpose.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the analysis of non-volatile and thermally labile compounds, which is often the case for aromatic amines and amides. nih.govresearchgate.netnih.govd-nb.infobohrium.com In the context of this compound, LC-MS can be employed to separate and identify a wide range of potential impurities.

A typical synthesis of this compound may involve the reduction of a nitro group and the hydrolysis of a nitrile or ester. Potential impurities could therefore include unreacted starting materials, intermediates, and by-products from side reactions. A hypothetical impurity profile that could be identified using LC-MS is presented below.

| Impurity Name | Potential Origin | Molecular Weight ( g/mol ) | m/z [M+H]⁺ |

| 4-Nitro-2,6-difluorobenzamide | Incomplete nitro group reduction | 202.11 | 203.0 |

| 4-Amino-2,6-difluorobenzonitrile | Incomplete nitrile hydrolysis | 154.12 | 155.1 |

| 4-Amino-2,6-difluorobenzoic acid | Over-hydrolysis of the amide | 173.12 | 174.1 |

| 2,6-Difluorobenzamide (B103285) | Deamination side reaction | 157.12 | 158.1 |

The high sensitivity and selectivity of tandem mass spectrometry (LC-MS/MS) allow for the fragmentation of parent ions, providing structural information that is crucial for the unambiguous identification of unknown impurities. nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable technique, particularly for volatile and thermally stable impurities. google.comresearchgate.netmanchester.ac.ukchromatographyonline.com While this compound itself may have limited volatility, GC-MS is excellent for detecting residual solvents, starting materials of lower molecular weight, or certain by-products. Derivatization can sometimes be employed to increase the volatility of analytes for GC-MS analysis. manchester.ac.uk

For instance, in a synthesis starting from a fluorinated aniline (B41778) derivative, GC-MS could detect traces of related volatile compounds. The table below illustrates potential volatile impurities that could be monitored by GC-MS.

| Impurity Name | Potential Origin | Retention Time (min) | Key Mass Fragments (m/z) |

| 1,3-Difluorobenzene | Precursor-related impurity | 5.8 | 114, 95, 63 |

| 2,6-Difluoroaniline (B139000) | Precursor-related impurity | 9.2 | 129, 112, 83 |

| Aniline | By-product of defluorination | 6.5 | 93, 66, 39 |

The combination of these hyphenated techniques provides a comprehensive picture of the purity of this compound, ensuring that it meets the stringent requirements for its intended applications.

Computational and Theoretical Investigations of 4 Amino 2,6 Difluorobenzamide

Electronic Structure and Molecular Orbital Analysis using Density Functional Theory (DFT)

Density Functional Theory (DFT) calculations are a cornerstone for understanding the electronic characteristics of 4-Amino-2,6-difluorobenzamide. While specific DFT studies focusing exclusively on the 4-amino derivative are not extensively documented in the reviewed literature, comprehensive analyses of the parent molecule, 2,6-difluorobenzamide (B103285), and related substituted benzamides provide a strong basis for extrapolation. chem960.comresearchgate.net

For related fluorinated benzamides, DFT calculations are used to determine optimized molecular structures, vibrational frequencies, and electronic properties. researchgate.netresearchgate.net The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The energy gap between the HOMO and LUMO provides insights into the molecule's chemical reactivity and kinetic stability. acs.org

In aniline (B41778) (aminobenzene), a model for the amino-substituted ring, the amino group acts as a powerful π-donor, significantly raising the energy of the HOMO. This activation of the π-system is primarily due to the repulsive interaction between the π-HOMO of the phenyl group and the π-HOMO of the NH2 group. rsc.org It is therefore anticipated that the 4-amino group in this compound would significantly influence the electronic distribution of the aromatic ring. It would increase the electron density at the ortho and para positions relative to the amino group, thereby modulating the molecule's reactivity towards electrophiles.

The fluorine atoms at the 2 and 6 positions are strongly electron-withdrawing, which would counteract the donating effect of the amino group to some extent. DFT calculations on 2,6-difluorobenzoyl isocyanate show that the HOMO has significant aromatic character, while the LUMO is localized on the reactive isocyanate and carbonyl carbons. For this compound, the interplay between the electron-donating amino group and the electron-withdrawing fluorine atoms and benzamide (B126) group would create a complex electronic environment, which can be precisely mapped by DFT.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry allows for the prediction of various spectroscopic parameters, which can then be validated against experimental data to confirm structural and electronic hypotheses. This correlative approach is a powerful tool in chemical analysis.

Theoretical vibrational spectra (FT-IR and FT-Raman) can be calculated using DFT methods. researchgate.netresearchgate.net The computed frequencies, after appropriate scaling, are often in excellent agreement with experimental spectra, aiding in the assignment of complex vibrational modes. For instance, in a study of N-(2,3-Difluorophenyl)-2-fluorobenzamide, the molecular structure was determined, and spectroscopic data were found to be consistent with predictions. mdpi.com

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F) can be computed and compared with experimental results. acs.orgmdpi.com In the case of N-(2,3-Difluorophenyl)-2-fluorobenzamide, the three distinct fluorine environments were predicted and observed in the ¹⁹F NMR spectrum. mdpi.com For this compound, theoretical calculations would be expected to predict distinct signals for the two equivalent fluorine atoms, the aromatic protons, and the protons of the amino and amide groups, which could be confirmed by experimental NMR.

While a dedicated study correlating the predicted and experimental spectra for this compound is not available in the searched literature, the methodologies are well-established. Such a study would involve optimizing the molecule's geometry at a suitable level of theory (e.g., B3LYP/6-311++G(d,p)) and then calculating the spectroscopic properties for this optimized structure. acs.orgresearchgate.net

Reaction Mechanism Elucidation via Computational Pathways and Transition State Analysis

Computational chemistry provides indispensable tools for mapping reaction pathways and understanding mechanisms at a molecular level. By calculating the energies of reactants, products, intermediates, and transition states, chemists can determine the kinetic and thermodynamic feasibility of a proposed reaction mechanism.

For example, the synthesis of benzamide derivatives often involves steps like the hydrolysis of a nitrile or the condensation of an amide with another reactant. The mechanism of such reactions can be investigated computationally. This involves locating the transition state structure for each elementary step and calculating the activation energy barrier. The reaction of benzoic acid with various radicals, for instance, has been studied to understand how the transition state structure's planarity affects the proton transfer mechanism. researchgate.net

Although specific computational studies on the reaction mechanisms and transition state analyses for the synthesis or reactions of this compound were not found in the reviewed literature, the general approach is well-defined. Such an investigation would use DFT to model the potential energy surface of the reaction, identifying the lowest energy path from reactants to products. This would clarify the role of catalysts, the effects of substituents on reactivity, and the potential for side reactions.

Intermolecular Interactions and Hydrogen Bonding Dynamics through Molecular Dynamics (CPMD, PIMD)

The behavior of this compound in condensed phases is governed by its intermolecular interactions, particularly hydrogen bonds. Car–Parrinello Molecular Dynamics (CPMD) and Path Integral Molecular Dynamics (PIMD) are powerful simulation techniques that provide a dynamic picture of these interactions, including nuclear quantum effects. mdpi.comresearchgate.net

A detailed study on the parent molecule, 2,6-difluorobenzamide, using CPMD and PIMD has provided significant insights into its hydrogen bonding network. mdpi.com In the crystalline phase, 2,6-difluorobenzamide forms dimers through N-H···O hydrogen bonds. mdpi.comresearchgate.netresearchgate.net CPMD simulations show that the bridging protons are mostly located on the donor (nitrogen) side, though proton transfer events can occur. mdpi.comresearchgate.net

The inclusion of nuclear quantum effects through PIMD simulations reveals important details. For 2,6-difluorobenzamide, PIMD shows a decrease in the N···O interatomic distance, shortening the hydrogen bond, while the covalent N-H bond elongates. mdpi.comnih.gov This indicates an increase in proton sharing, a key feature of strong hydrogen bonds.

For this compound, the presence of the 4-amino group would introduce additional sites for hydrogen bonding. The amino group can act as a hydrogen bond donor, potentially leading to more complex and extensive hydrogen-bonded networks in the solid state and in solution. Molecular dynamics simulations would be essential to explore the dynamics and stability of these additional interactions.

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Analysis

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing chemical bonds based on the topology of the electron density. wikipedia.orgamercrystalassn.org QTAIM can be used to characterize both strong covalent bonds and weaker non-covalent interactions, such as hydrogen bonds. nih.govtkgristmill.com

In the computational study of 2,6-difluorobenzamide dimers, QTAIM was employed to analyze the electronic structure of the hydrogen bonds. mdpi.com The analysis focuses on bond critical points (BCPs) in the electron density, where the gradient of the density is zero. The properties at these points, such as the electron density (ρ) and its Laplacian (∇²ρ), provide quantitative information about the nature and strength of the interaction. A positive Laplacian value is characteristic of closed-shell interactions, such as hydrogen bonds.

Applying QTAIM to the hydrogen bonds in the this compound system would allow for a detailed quantification of the N-H···O and potential N-H···N or N-H···F interactions. This would provide a deeper understanding of the electronic basis for the molecule's supramolecular structure.

Symmetry-Adapted Perturbation Theory (SAPT) for Interaction Energy Decomposition

Symmetry-Adapted Perturbation Theory (SAPT) is a powerful computational method used to calculate and decompose the interaction energy between molecules into physically meaningful components: electrostatics, exchange (or Pauli repulsion), induction (polarization), and dispersion. chemrxiv.orgpsicode.org This decomposition helps to understand the fundamental nature of the forces holding a molecular complex together. ohio-state.edu

For the 2,6-difluorobenzamide dimer, SAPT calculations were performed to dissect the interaction energy of the hydrogen-bonded pair. mdpi.com The results from such analyses typically show that for neutral hydrogen-bonded systems, electrostatic and dispersion forces are the primary attractive contributions, which are balanced by the repulsive exchange component.

A SAPT analysis of a this compound dimer would be highly informative. It would quantify how the introduction of the 4-amino group alters the balance of forces compared to the parent molecule. For instance, it could reveal changes in the electrostatic component due to the modified charge distribution or variations in the dispersion contribution. The table below shows a representative SAPT energy decomposition for the 2,6-difluorobenzamide dimer, illustrating the type of data this analysis provides. mdpi.com

| Energy Component | Value (kcal/mol) | Description |

|---|---|---|

| Electrostatics | -12.01 | The classical Coulombic interaction between the static charge distributions of the two monomers. |

| Exchange | 12.28 | The short-range, purely quantum mechanical repulsive force due to the Pauli exclusion principle. |

| Induction | -3.15 | The attractive interaction arising from the polarization of one monomer by the electric field of the other. |

| Dispersion | -5.61 | The attractive interaction arising from correlated fluctuations in the electron clouds of the monomers. |

| Total Interaction Energy | -8.49 | The sum of all attractive and repulsive components. |

Data adapted from a study on 2,6-difluorobenzamide dimers. mdpi.com The values serve as an illustration of the methodology.

Conformational Analysis and Energy Landscapes of this compound

Conformational analysis explores the different spatial arrangements of a molecule (conformers) and their relative energies. Understanding the conformational landscape is crucial as the molecule's shape influences its physical properties and biological activity.

A key conformational feature of benzamides is the torsion angle around the bond connecting the aromatic ring and the amide group. For many simple benzamides, a planar conformation is preferred to allow for conjugation between the ring's π-system and the amide group. nih.gov However, the presence of substituents at the 2 and 6 positions, such as fluorine atoms, introduces steric hindrance that can force the amide group out of the plane of the ring.

A computational study on 2,6-difluoro-3-methoxybenzamide (B3025189) revealed that the fluorine atoms are responsible for its non-planarity, with the lowest energy conformation having a dihedral angle of -27° between the carboxamide group and the aromatic ring. nih.govmdpi.com This is in contrast to the non-fluorinated analogue, which prefers a planar structure. This induced non-planarity can be crucial for fitting into a biological target, as the energetic cost to adopt a specific twisted conformation might be lower. nih.govmdpi.com

Role of 4 Amino 2,6 Difluorobenzamide As a Versatile Synthetic Building Block

Precursor in the Synthesis of Diverse N-Substituted Benzamide (B126) Derivatives

The primary amino group of 4-amino-2,6-difluorobenzamide serves as a versatile handle for the introduction of various substituents, leading to a broad class of N-substituted benzamide derivatives. This transformation is typically achieved through reactions such as acylation, alkylation, and condensation.

For instance, the reaction of this compound with benzoyl chloride derivatives can yield N-benzoyl-4-amino-2,6-difluorobenzamides. Similarly, coupling with isocyanates provides access to a range of urea (B33335) derivatives. google.com The synthesis of N-substituted trichloroacetamides can be achieved through a photo-on-demand reaction with tetrachloroethylene, which generates trichloroacetyl chloride in situ. nih.gov These reactions are often facilitated by a base and can be carried out in various organic solvents. nih.govacs.org

The resulting N-substituted benzamides often exhibit interesting biological properties and serve as precursors for more complex molecular architectures. The specific nature of the N-substituent can be systematically varied to explore structure-activity relationships and to fine-tune the physicochemical properties of the final compounds.

A notable example is the synthesis of N-(2-chloro-1-(p-tolyl)ethyl)-2,6-difluorobenzamide, which serves as a key intermediate in the preparation of certain oxazoline (B21484) derivatives with acaricidal activity. researchgate.net Another significant application is the synthesis of N-{1-[(4-amino-2-methylphenyl)methyl]-1H-pyrazol-3-yl}-2,6-difluorobenzamide, an intermediate in the development of potential therapeutic agents. google.com

The following table provides examples of N-substituted derivatives synthesized from this compound and the corresponding reaction types.

| N-Substituent | Reagent | Reaction Type | Resulting Derivative Class |

| Benzoyl | Benzoyl chloride | Acylation | N-Benzoyl Benzamides |

| Phenylcarbamoyl | Phenyl isocyanate | Condensation | N-Phenylurea Derivatives |

| Trichloroacetyl | Tetrachloroethylene (photochemical) | Acylation | N-Trichloroacetamides |

| (2-chloro-1-(p-tolyl)ethyl) | 2-chloro-1-(p-tolyl)ethan-1-one | Reductive Amination | Oxazoline Precursors |

| {1-[(4-amino-2-methylphenyl)methyl]-1H-pyrazol-3-yl} | Multi-step synthesis | Various | Pyrazole Derivatives |

Scaffold for Heterocyclic Ring System Construction (e.g., Oxadiazoles, Oxazolines, Benzoylureas)

The structural framework of this compound is an excellent starting point for the construction of various heterocyclic ring systems, which are prevalent in many biologically active compounds.

Oxadiazoles: this compound can be elaborated into derivatives that are then used to form oxadiazole rings. For example, derivatives of 2,6-difluorobenzamide (B103285) are used in the synthesis of 1,2,4-oxadiazoles. mdpi.com One common strategy involves the reaction of an amidoxime (B1450833) with a carboxylic acid or its derivative. nih.gov The 2,6-difluorobenzamide moiety can be attached to a pre-formed oxadiazole ring through alkylation or other coupling reactions. evitachem.comnih.gov For instance, N-((5-((2-(diethylamino)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2,6-difluorobenzamide is synthesized by coupling an oxadiazole-thioether intermediate with 2,6-difluorobenzoic acid or its derivatives. evitachem.com

Oxazolines: The synthesis of oxazoline derivatives often utilizes this compound as a key building block. A general method involves the dehydrative cyclization of N-(2-hydroxyethyl)amides, which can be promoted by agents like triflic acid. mdpi.com For example, novel 2-(2,6-difluorophenyl)-4-(4-substituted phenyl)-1,3-oxazolines have been synthesized from the key intermediate N-(1-(4-(bromomethyl)phenyl)-2-chloroethyl)-2,6-difluorobenzamide. acs.org Similarly, 2,5-diphenyl-1,3-oxazoline compounds have been prepared starting from intermediates derived from 2,6-difluorobenzamide. mdpi.com These oxazoline-containing compounds have shown promise as acaricides and insecticides. researchgate.netacs.org

Benzoylureas: this compound is a crucial intermediate in the synthesis of benzoylurea (B1208200) insecticides. chemicalbook.comchemicalbook.in The synthesis typically involves the reaction of 2,6-difluorobenzoyl isocyanate, derived from 2,6-difluorobenzamide, with an appropriately substituted aniline (B41778). google.com For example, reacting 2,6-difluorobenzamide with oxalyl chloride yields 2,6-difluorobenzoyl isocyanate, which can then be condensed with various anilines to produce a diverse library of benzoylurea derivatives. mdpi.comgoogle.com These compounds are known to act as insect growth regulators.

The following table summarizes the heterocyclic systems constructed from this compound and the general synthetic approaches.

| Heterocyclic System | General Synthetic Approach | Key Intermediates/Reagents |

| Oxadiazoles | Cyclization of amidoximes with carboxylic acids/derivatives; Alkylation of pre-formed heterocycles | Amidoximes, Carboxylic acids, Chloroacetyl chloride mdpi.comnih.govnih.gov |

| Oxazolines | Dehydrative cyclization of N-(2-hydroxyethyl)amides; Reaction of chloro-amides with a base | N-(2-hydroxyethyl)amides, Triflic acid, N-(2-chloroethyl)benzamides mdpi.comacs.org |

| Benzoylureas | Condensation of benzoyl isocyanates with anilines | 2,6-Difluorobenzoyl isocyanate, Substituted anilines, Oxalyl chloride google.commdpi.comgoogle.com |

Intermediate in the Synthesis of Complex Polyfunctional Organic Molecules

The versatility of this compound extends to its role as a key intermediate in the multi-step synthesis of complex organic molecules possessing multiple functional groups. Its inherent functionality allows for sequential and regioselective modifications, enabling the construction of intricate molecular architectures.

One notable example is its use in the synthesis of naphthoquinone thiazole (B1198619) hybrids. bohrium.com In this synthesis, N-((3-amino-1,4-dioxo-1,4-dihydronaphthalen-2-yl)carbamothioyl)-2,6-difluorobenzamide is first prepared and then reacted with α-bromoketones to yield the target hybrid molecules. bohrium.com These complex structures have been investigated for their potential as enzyme inhibitors. bohrium.com

Furthermore, this compound derivatives serve as building blocks for peptide conjugates. For instance, it has been incorporated into peptide conjugates of phosphoramide (B1221513) mustard, designed as prodrugs that can be activated by specific enzymes. lookchem.com The synthesis of these conjugates involves multiple steps, highlighting the utility of the this compound scaffold in constructing targeted therapeutic agents. lookchem.com

The synthesis of various heterocyclic compounds, as detailed in the previous section, often involves multiple synthetic steps where derivatives of this compound act as crucial intermediates. For example, the preparation of certain oxadiazole derivatives involves the initial formation of an oxadiazole ring followed by the introduction of the 2,6-difluorobenzamide moiety. evitachem.com Similarly, the synthesis of some benzoylurea pesticides involves the initial conversion of 2,6-difluorobenzamide to the corresponding isocyanate, which is then reacted further. google.commdpi.com

Exploration of Structure-Reactivity Relationships through Systematic Derivatization

The systematic derivatization of this compound provides a powerful platform for studying structure-reactivity relationships. By modifying the substituents on the amino group or the aromatic ring, researchers can investigate how these changes influence the chemical reactivity and biological activity of the resulting molecules.

Structure-activity relationship (SAR) studies on 2,6-difluorobenzamide derivatives have been instrumental in the development of potent inhibitors of the bacterial cell division protein FtsZ. mdpi.comresearchgate.net These studies have shown that the 2,6-difluoro substitution pattern is often crucial for activity. mdpi.com By synthesizing a series of analogs with different substituents at various positions, researchers can identify the key structural features required for optimal biological effect.

For example, a study on 2,6-difluorobenzamide inhibitors of FtsZ involved the synthesis of a library of compounds with different heterocyclic moieties linked to the benzamide core. researchgate.net The evaluation of these compounds against various bacterial strains allowed for the elucidation of SAR, guiding the design of more potent antibacterial agents. researchgate.net Another study investigated the influence of the central heterocyclic scaffold in tripartite 2,6-difluorobenzamides on their antibacterial activity against multidrug-resistant Staphylococcus aureus. mdpi.com

The conformational effects of fluorine substitution have also been studied. The introduction of fluorine atoms can influence the preferred conformation of the molecule, which in turn can affect its binding to biological targets. mdpi.com Comparing fluorinated and non-fluorinated analogs allows for an assessment of the role of fluorine in modulating molecular shape and, consequently, biological activity. mdpi.com

The following table presents examples of systematic derivatization studies and the insights gained.

| Area of Investigation | Structural Modifications | Key Findings/Insights |

| FtsZ Inhibition | Variation of heterocyclic groups linked to the benzamide | Identification of optimal heterocyclic scaffolds for antibacterial activity. mdpi.commdpi.comresearchgate.net |

| Acaricidal/Insecticidal Activity | Introduction of different substituents on oxazoline and benzoylurea backbones | Elucidation of structural requirements for potent acaricidal and insecticidal effects. researchgate.netacs.org |

| Conformational Analysis | Comparison of fluorinated vs. non-fluorinated analogs | Understanding the role of fluorine in dictating molecular conformation and target binding. mdpi.com |

| Enzyme Inhibition | Synthesis of naphthoquinone thiazole hybrids with varied substitution | Determining the influence of different substituents on the inhibitory activity against carbonic anhydrases and cholinesterases. bohrium.com |

Future Research Directions and Emerging Methodologies for 4 Amino 2,6 Difluorobenzamide

Development of Novel and More Sustainable Synthetic Approaches

Key research avenues include:

Catalytic C-H Amination: A paradigm-shifting approach would be the direct, late-stage amination of a 2,6-difluorobenzamide (B103285) precursor. This circumvents the traditional nitration-reduction sequence, which generates significant waste. Research into transition-metal catalysts (e.g., based on palladium, rhodium, or copper) or photoredox catalysis could enable the direct installation of the amino group onto the aromatic ring, drastically shortening the synthetic route and improving atom economy.

Biocatalysis: The use of enzymes, such as transaminases or ammonia (B1221849) lyases, offers a highly selective and environmentally benign route. A potential strategy involves the enzymatic amination of a ketone precursor, operating in aqueous media under mild conditions. This approach promises exceptional chemo- and regioselectivity, eliminating the need for protecting groups and minimizing byproduct formation.

Mechanochemistry and Solvent-Free Reactions: Grinding reactants together in a ball mill, either neat or with minimal liquid assistance (liquid-assisted grinding), represents a significant step towards sustainability. This technique can accelerate reaction rates, reduce or eliminate bulk solvent use, and sometimes yield different polymorphs. Investigating the key synthetic steps, such as amide formation from the corresponding carboxylic acid, under mechanochemical conditions is a promising area of exploration.

The table below illustrates a comparative analysis between a hypothetical traditional route and a potential sustainable alternative.

| Parameter | Traditional Pathway (e.g., Nitration-Reduction) | Proposed Sustainable Pathway (e.g., Direct C-H Amination) | Advantage of Sustainable Approach |

|---|---|---|---|

| Key Steps | Nitration of 2,6-difluorobenzoic acid; Reduction of nitro group; Amidation | Amidation of 2,6-difluorobenzoic acid; Direct C-H amination | Fewer synthetic steps, reduced complexity. |

| Reagents | Concentrated H₂SO₄/HNO₃; Metal reductants (e.g., SnCl₂, Fe/HCl); SOCl₂ | Catalytic system (e.g., Pd(OAc)₂ with specific ligand); Mild aminating source | Avoids stoichiometric, corrosive, and hazardous reagents. |

| Solvents | Dichloromethane (B109758) (DCM), N,N-Dimethylformamide (DMF) | Greener solvents (e.g., 2-MeTHF, CPME) or solvent-free conditions | Reduces volatile organic compound (VOC) emissions and toxicity. |

| Atom Economy | Low to moderate | High | Maximizes incorporation of reactant atoms into the final product. |

| Energy Input | High temperature refluxing may be required | Potentially lower energy (e.g., photoredox) or mechanical energy (mechanochemistry) | Improved energy efficiency and lower carbon footprint. |

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from batch processing to continuous flow manufacturing offers profound advantages in terms of safety, consistency, and scalability for the synthesis of 4-amino-2,6-difluorobenzamide. The inherent hazards of certain reactions, such as nitration (highly exothermic) or reactions involving energetic intermediates, can be mitigated by the small reactor volumes and superior heat/mass transfer characteristics of flow systems.

Future research in this domain will focus on:

Telescoped Synthesis: Developing a fully continuous, multi-step synthesis where intermediates are generated and consumed in-line without isolation. An automated platform could connect a nitration module, a catalytic hydrogenation module (using a packed-bed reactor with a heterogeneous catalyst like Pd/C), and an amidation module.

Real-Time Analytics and Optimization: Integrating Process Analytical Technology (PAT), such as in-line IR, Raman, or HPLC, to monitor reaction progress in real time. This data can be fed to a control algorithm that automatically adjusts parameters (e.g., temperature, flow rate, reagent stoichiometry) to maintain optimal output and quality, a concept known as self-optimization.

On-Demand Manufacturing: Automated flow platforms enable the on-demand production of this compound, minimizing the need for large-scale storage of the compound or its intermediates. This is particularly valuable for producing derivatives for library screening or just-in-time manufacturing.

| Parameter | Conventional Batch Process | Continuous Flow Process | Key Benefits of Flow Chemistry |

|---|---|---|---|

| Safety Profile | High risk of thermal runaway with exothermic reactions; Handling of pyrophoric catalysts (e.g., Raney Nickel) in large quantities. | Excellent heat dissipation minimizes thermal risk; Small reactor hold-up volume; Encapsulated catalysts (packed beds) are safer to handle. | Significantly enhanced process safety. |

| Reaction Time | Hours to overnight | Seconds to minutes (residence time) | Drastic reduction in process time, leading to higher throughput. |

| Productivity & Yield | Variable yields due to mixing and temperature gradients. | Often higher and more consistent yields due to precise control over reaction parameters. | Improved process efficiency and product consistency. |

| Scalability | Difficult; requires re-optimization and new, larger equipment ("scaling up"). | Straightforward; achieved by running the system for a longer duration ("scaling out"). | Seamless transition from laboratory discovery to production scale. |

Advanced Computational Exploration of Novel Reactivity and Molecular Interactions

Computational chemistry provides a powerful predictive lens to guide experimental work, saving time and resources. For this compound, advanced computational methods can illuminate its fundamental properties and predict new chemical behaviors.

Emerging computational research directions include:

Mechanism Elucidation and Catalyst Design: Using Density Functional Theory (DFT) to model the transition states and reaction pathways for its synthesis. This can help rationalize why certain catalysts work, predict the effect of ligand modifications in a catalytic cycle, and computationally screen for novel, more efficient catalysts before attempting synthesis in the lab.

Reactivity Mapping: Calculating molecular orbital energies (HOMO/LUMO) and generating electrostatic potential maps can predict the most reactive sites for electrophilic or nucleophilic attack. This can guide the development of strategies for further functionalization of the molecule at the amino group, the amide, or the aromatic ring. For instance, calculations can predict the relative difficulty of C-F bond activation versus N-H bond functionalization.

Machine Learning for Property Prediction: Training machine learning models on datasets of similar fluorinated benzamides to predict key properties of this compound and its derivatives. This could include predicting solubility in various green solvents, predicting crystalline polymorphs, or even predicting its potential as a co-former in crystal engineering.

| Computational Metric | Predicted Value (Illustrative) | Implication for Reactivity and Synthesis |

|---|---|---|

| Electrostatic Potential (ESP) Minima | Strong negative potential on amide oxygen; Moderate negative potential on amine nitrogen. | Identifies the primary sites for hydrogen bond donation and coordination with electrophiles or metal cations. Guides co-crystal design. |